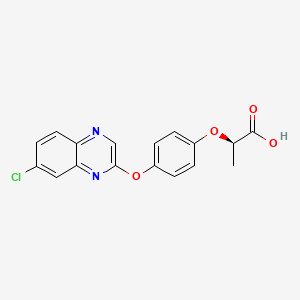
XK-469 free acid, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It exhibits broad activity against murine tumors and has entered Phase I clinical development as a topoisomerase IIβ inhibitor . Notably, XK469 demonstrates selective cytotoxicity for various solid tumors while sparing normal epithelial cells . Its low toxicity profile makes it an attractive candidate for further investigation.
Métodos De Preparación
Synthetic Routes:: The synthetic route to XK469 involves the following steps:
Halogenation: Starting from the parent compound, a halogen (e.g., chlorine) is introduced at the 7-position of the quinoxaline ring.
Etherification: The halogenated quinoxaline is then coupled with a phenoxypropionic acid derivative to form R(+)XK469.
Reaction Conditions:: Specific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the manufacturer. the overall strategy remains consistent.
Industrial Production:: Details regarding large-scale industrial production methods are not widely available due to XK469’s investigational status. Further research and development are needed to optimize its synthesis for commercial production.
Análisis De Reacciones Químicas
Types of Reactions:: XK469 undergoes several chemical reactions, including:
Oxidation: XK469 can be oxidized under certain conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: Substituents on the quinoxaline ring can be replaced.
Other Transformations: XK469 may participate in additional reactions specific to its functional groups.
Halogenating Agents: Used for halogenation at the 7-position.
Acids and Bases: Employed during etherification steps.
Catalysts: Facilitate specific transformations.
Major Products:: The major products formed during XK469 synthesis include R(+)XK469 itself and any intermediates generated during the reaction sequence.
Aplicaciones Científicas De Investigación
R(+)XK469 has shown promise in various fields:
Chemistry: Its unique structure and reactivity make it a valuable tool for studying quinoxaline derivatives.
Biology: XK469’s selective cytotoxicity warrants investigation as an anticancer agent.
Medicine: Clinical trials explore its efficacy against solid tumors.
Industry: Potential applications in drug development and cancer therapy.
Mecanismo De Acción
Comparación Con Compuestos Similares
While XK469 shares structural features with other quinoxaline derivatives, its unique halogenation pattern at the 7-position contributes to its potent anticancer activity. Similar compounds include analogues of the herbicide Assure, but XK469 stands out due to its effectiveness against multidrug-resistant tumors .
Propiedades
Número CAS |
157542-91-1 |
|---|---|
Fórmula molecular |
C17H13ClN2O4 |
Peso molecular |
344.7 g/mol |
Nombre IUPAC |
(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1 |
Clave InChI |
NUQZXROIVGBRGR-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
SMILES canónico |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl-[2-[[(6R,10R,11R,21S)-21-hydroxy-11,19-dimethyl-2,8,14,23-tetraoxo-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaen-6-yl]sulfonyl]ethyl]azanium;methanesulfonate](/img/structure/B10770027.png)
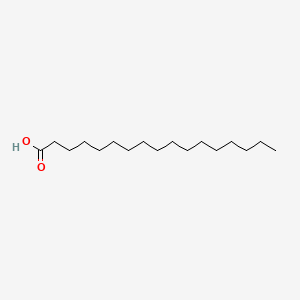
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,9S,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770035.png)
![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10770037.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10770040.png)

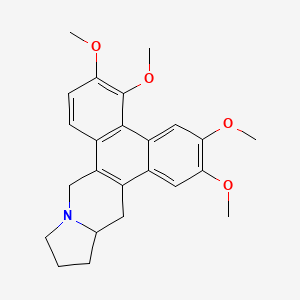

![methyl N-[(4S)-6-[[(1S,22S)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770084.png)
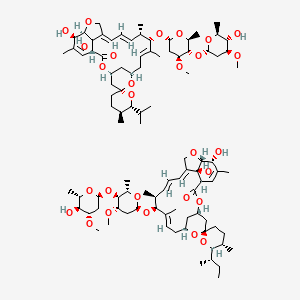
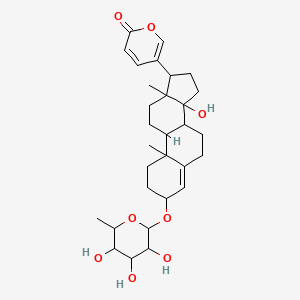
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,13S,16S,17S,18S,20S,21R,22S,23Z)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770105.png)
![(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;pentahydrate;hydrochloride](/img/structure/B10770112.png)
![[(2R,4S,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate](/img/structure/B10770120.png)